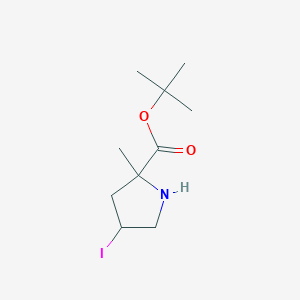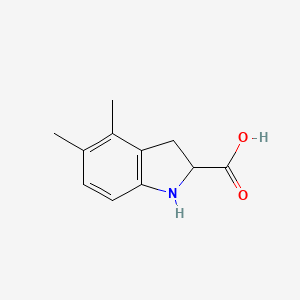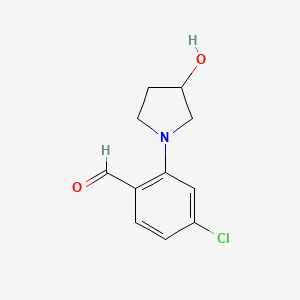
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxypyrrolidine moiety. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and industrial applications.
Preparation Methods
The synthesis of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors.
Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups are introduced through functionalization of the preformed pyrrolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (RSH). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The chloro and hydroxy groups further enhance its binding affinity and specificity, making it a potent compound in various biological assays.
Comparison with Similar Compounds
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-(3-hydroxypyrrolidin-1-yl)pyrimidine: This compound has a pyrimidine ring instead of a benzaldehyde group, which affects its reactivity and biological activity.
3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives: These compounds have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-8(7-14)11(5-9)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
SRPYIUQTUUYQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




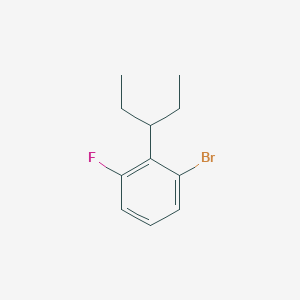
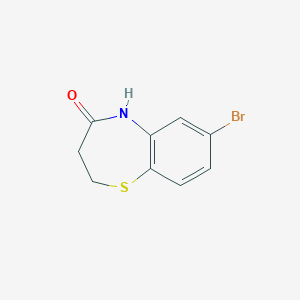
![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)


![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)

